

# Spectroscopic Analysis of Diethyl Allylmalonate: A Technical Guide

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## Compound of Interest

Compound Name: Diethyl allylmalonate

Cat. No.: B1584534

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl allylmalonate**, a key intermediate in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data in a structured format, detailing experimental protocols, and visualizing structural relationships through diagrams.

## Spectroscopic Data

The following sections summarize the available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **diethyl allylmalonate**.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **diethyl allylmalonate** exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Assignment	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling Constant (J Hz)
-CH=CH <sub>2</sub>	~5.77	m	1H	Not explicitly available
-CH=CH <sub>2</sub> (cis)	~5.10	d	1H	Not explicitly available
-CH=CH <sub>2</sub> (trans)	~5.04	d	1H	Not explicitly available
-O-CH <sub>2</sub> -CH <sub>3</sub>	~4.19	q	4H	Not explicitly available
-CH(CO) <sub>2</sub>	~3.41	t	1H	Not explicitly available
-CH <sub>2</sub> -CH=CH <sub>2</sub>	~2.64	t	2H	Not explicitly available
-O-CH <sub>2</sub> -CH <sub>3</sub>	~1.27	t	6H	Not explicitly available

Note: The exact coupling constants were not available in the searched literature. Multiplicity is denoted as m = multiplet, d = doublet, q = quartet, t = triplet.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data with full assignments for the <sup>13</sup>C NMR spectrum of **diethyl allylmalonate** is not readily available in the public domain, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Assignment	Expected Chemical Shift ( $\delta$ ppm)
C=O (Ester)	165 - 175
-CH=CH <sub>2</sub>	130 - 140
-CH=CH <sub>2</sub>	115 - 125
-O-CH <sub>2</sub> -CH <sub>3</sub>	60 - 70
-CH(CO) <sub>2</sub>	50 - 60
-CH <sub>2</sub> -CH=CH <sub>2</sub>	30 - 40
-O-CH <sub>2</sub> -CH <sub>3</sub>	10 - 20

## Infrared (IR) Spectroscopy

The IR spectrum of **diethyl allylmalonate** is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. While a complete peak list is not available, the expected characteristic absorption bands are as follows:

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibrational Mode
C=O (Ester)	1750 - 1735	Stretch
C=C (Alkene)	1680 - 1640	Stretch
=C-H (Alkene)	3100 - 3000	Stretch
C-H (sp <sup>3</sup> )	3000 - 2850	Stretch
C-O (Ester)	1300 - 1000	Stretch

## Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like **diethyl allylmalonate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Materials:

- High-field NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- **Diethyl allylmalonate** sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-20 mg of **diethyl allylmalonate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) directly in a clean, dry NMR tube.
- Spectrometer Setup:
  - Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.
- $^1\text{H}$  NMR Acquisition:
  - Set the appropriate spectral width and acquisition time.
  - A standard pulse sequence is used, and typically 8 to 16 scans are acquired for a good signal-to-noise ratio.
  - A relaxation delay of 1-2 seconds is commonly used between scans.
- $^{13}\text{C}$  NMR Acquisition:

- Tune the probe to the  $^{13}\text{C}$  frequency.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **diethyl allylmalonate**.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **Diethyl allylmalonate** sample
- Pasteur pipette

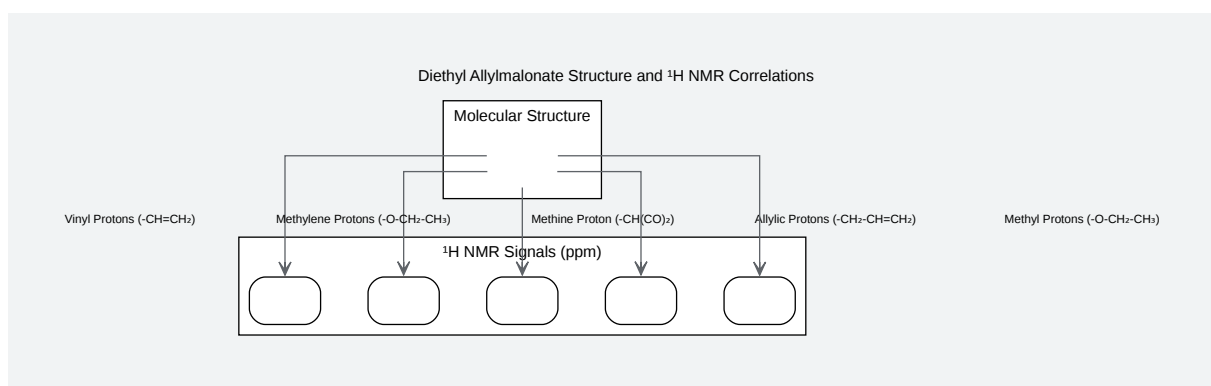
Procedure (Neat Liquid/Thin Film Method):

- Sample Preparation: Place one or two drops of the neat **diethyl allylmalonate** liquid onto the surface of a clean, dry salt plate.

- **Sample Mounting:** Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- **Spectrum Acquisition:**
  - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard IR correlation tables.

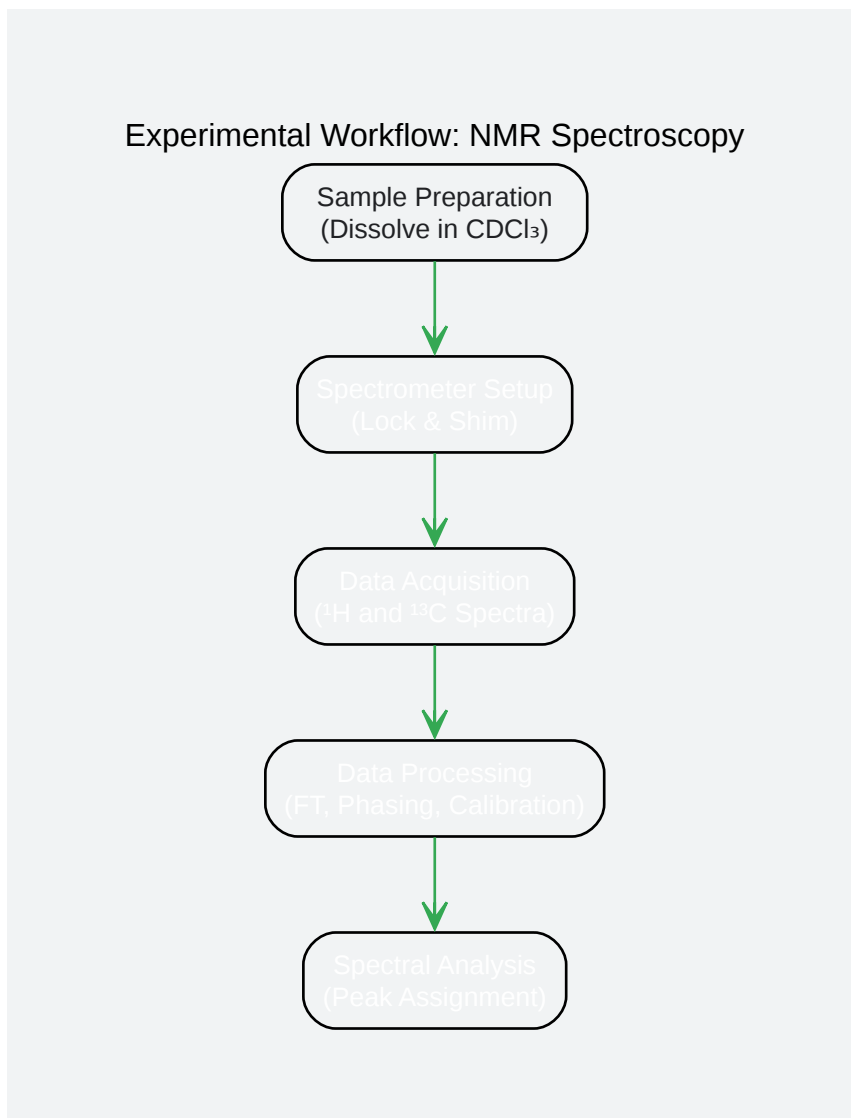
## Visualizations

The following diagrams illustrate the structural correlations of the spectroscopic data.



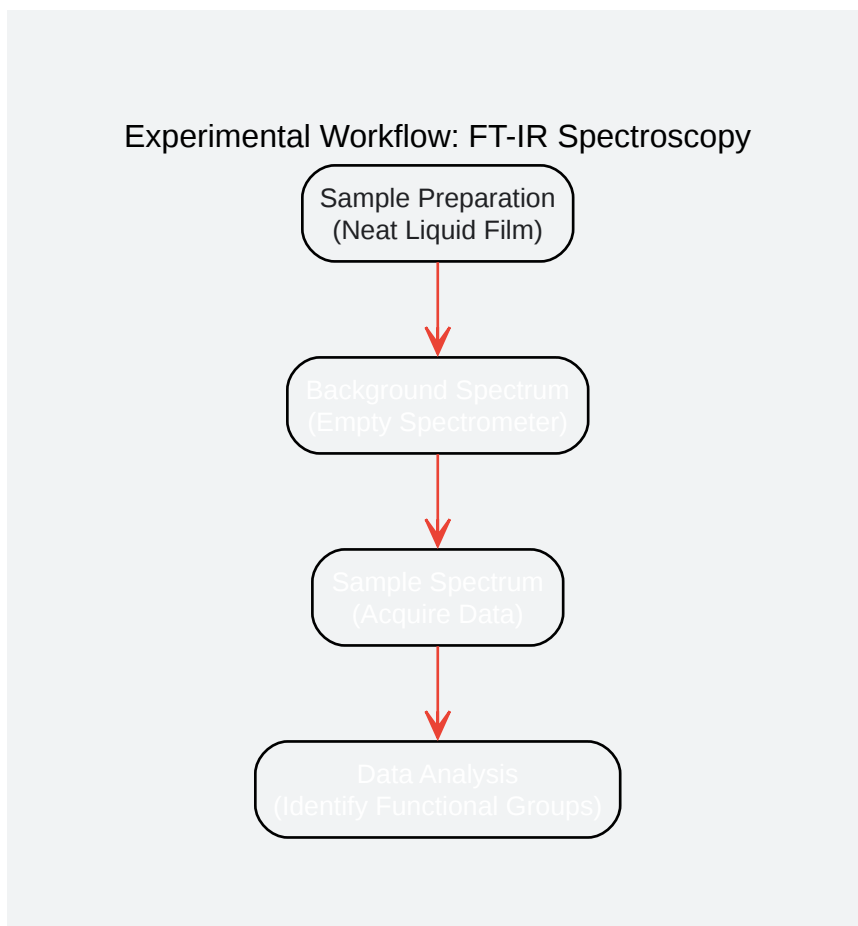
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Caption: Correlation of **diethyl allylmalonate**'s structure with its  $^1\text{H}$  NMR signals.



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Caption: General workflow for acquiring and processing NMR spectra.



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Caption: General workflow for acquiring and processing FT-IR spectra.

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